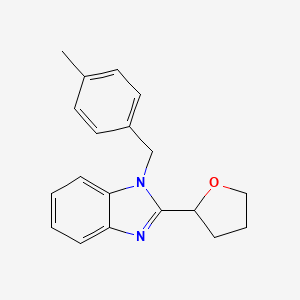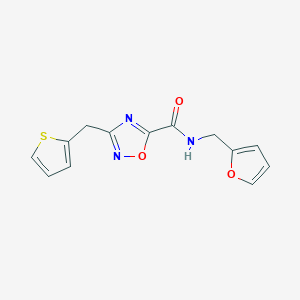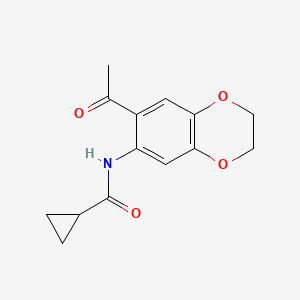![molecular formula C8H8BrN3O2 B11049835 2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol is a chemical compound that belongs to the class of benzoxadiazole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the benzoxadiazole ring and an aminoethanol group attached to the 4th position. Benzoxadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence-based studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2,1,3-benzoxadiazole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Amination: The brominated intermediate is then reacted with ethanolamine under basic conditions to introduce the aminoethanol group at the 4th position. This step is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxadiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol has several scientific research applications:
Fluorescence Studies: The compound is used as a fluorescent probe in biological and chemical studies due to its strong fluorescence properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Biological Research: It is employed in the study of cellular processes and interactions, particularly in imaging and tracking experiments.
Wirkmechanismus
The mechanism of action of 2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties allow it to bind to and visualize cellular components, making it useful in imaging studies. In medicinal applications, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(6-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol
- 2-[(6-Chloro-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol
- 2-[(6-Fluoro-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol
Uniqueness
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity and allows for specific interactions in chemical and biological systems. Additionally, the compound’s strong fluorescence makes it particularly valuable in imaging and analytical applications.
Eigenschaften
Molekularformel |
C8H8BrN3O2 |
|---|---|
Molekulargewicht |
258.07 g/mol |
IUPAC-Name |
2-[(6-bromo-2,1,3-benzoxadiazol-4-yl)amino]ethanol |
InChI |
InChI=1S/C8H8BrN3O2/c9-5-3-6(10-1-2-13)8-7(4-5)11-14-12-8/h3-4,10,13H,1-2H2 |
InChI-Schlüssel |
YURNTOJGPSCJCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NON=C21)NCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)

![3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11049768.png)
![N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B11049787.png)

![N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11049806.png)
![10-Methyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11049813.png)

![2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049819.png)

![3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11049832.png)

![4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11049850.png)